molecular formula C8H11NO2P+ B14495966 [2-(3-Aminophenyl)ethyl](hydroxy)oxophosphanium CAS No. 63899-10-5

[2-(3-Aminophenyl)ethyl](hydroxy)oxophosphanium

Cat. No.: B14495966
CAS No.: 63899-10-5
M. Wt: 184.15 g/mol
InChI Key: ZAWRKBZVDVQEIR-UHFFFAOYSA-O
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Description

2-(3-Aminophenyl)ethyloxophosphanium is an organophosphorus compound that features a phosphonium center bonded to a hydroxy group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)ethyloxophosphanium typically involves the reaction of 3-aminophenylethylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)ethyloxophosphanium may involve large-scale batch reactions using automated reactors. The process includes careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Post-reaction, the compound is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)ethyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Aminophenyl)ethyloxophosphanium is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic cycles and reaction mechanisms.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, 2-(3-Aminophenyl)ethyloxophosphanium is being explored for its potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or diagnostic tools.

Industry

Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and surface treatments.

Mechanism of Action

The mechanism by which 2-(3-Aminophenyl)ethyloxophosphanium exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The pathways involved include coordination to active sites and modulation of electronic properties of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenyl)ethylphosphonium
  • 2-(3-Aminophenyl)ethylphosphonium
  • 2-(3-Aminophenyl)ethylphosphine

Uniqueness

2-(3-Aminophenyl)ethyloxophosphanium is unique due to the presence of both hydroxy and oxo groups bonded to the phosphonium center. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups. Additionally, its structural properties enable it to form more stable complexes with metal ions, enhancing its utility in various applications.

Properties

CAS No.

63899-10-5

Molecular Formula

C8H11NO2P+

Molecular Weight

184.15 g/mol

IUPAC Name

2-(3-aminophenyl)ethyl-hydroxy-oxophosphanium

InChI

InChI=1S/C8H10NO2P/c9-8-3-1-2-7(6-8)4-5-12(10)11/h1-3,6H,4-5,9H2/p+1

InChI Key

ZAWRKBZVDVQEIR-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC(=C1)N)CC[P+](=O)O

Origin of Product

United States

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